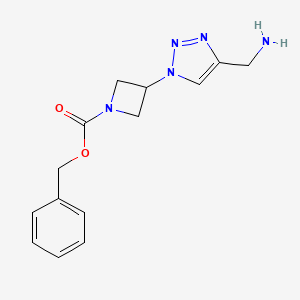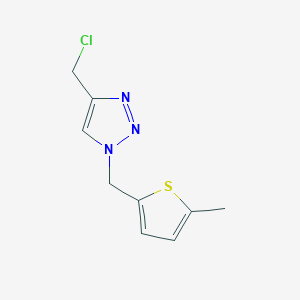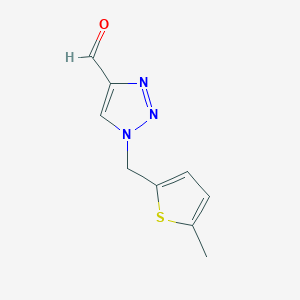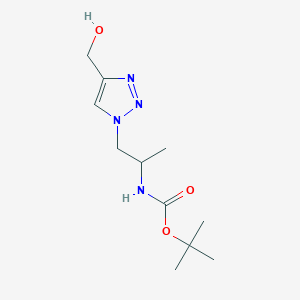
2-(5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an azidomethyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the electronegativity of the nitrogen atoms in the azide group and the fluorine atoms in the trifluoromethyl group. These groups could potentially influence the compound’s polarity and reactivity .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various reactions, including C-F bond activation . The azide group can also participate in a variety of reactions, including click reactions and reduction to amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
A notable application involves the synthesis of complex molecules. For example, Prabakaran, Khan, and Jin (2012) developed an efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing the role of similar compounds in synthesizing fluorinated pyrazole derivatives, which are significant in medicinal chemistry and material science Prabakaran, Khan, & Jin, 2012.
Application in Coordination Chemistry and Material Science
The compound's utility extends to coordination chemistry, as illustrated by Dias and Kulkarni (2016), who explored the stabilization of rare silver(I) complexes with fluorinated tris(pyrazolyl)borates. This research underscores the potential of fluorinated pyrazoles in developing novel coordination compounds with unique properties, suitable for catalysis and material science applications Dias & Kulkarni, 2016.
Photophysical Properties and Applications
Furthermore, the photophysical properties of pyrazole derivatives are investigated for potential applications in optoelectronics and sensing. Mikhailov et al. (2018) synthesized 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines, revealing their utility as precursors for pyrazole-nitrogen heterocycle dyads with strong emission in acetonitrile. This finding suggests applications in the development of organic light-emitting diodes (OLEDs) and chemical sensors Mikhailov et al., 2018.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(azidomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N6/c8-7(9,10)6-3-5(4-13-15-12)16(14-6)2-1-11/h3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOBWJNBCLPXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


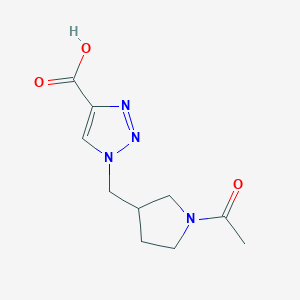
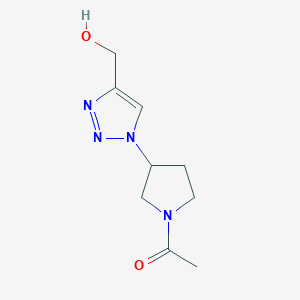
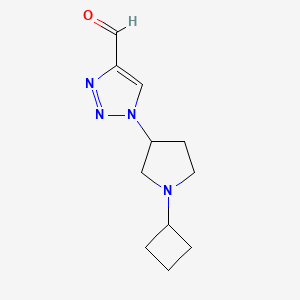
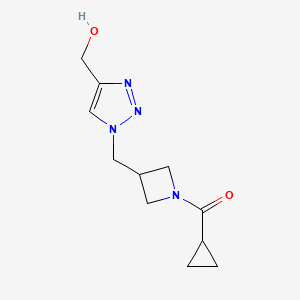
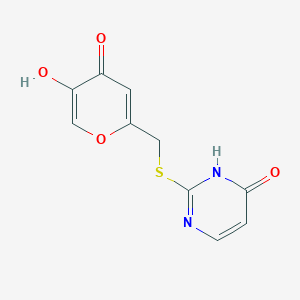
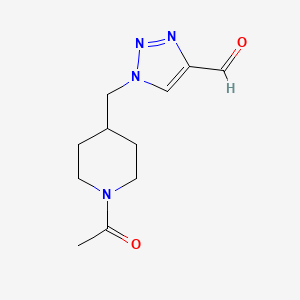
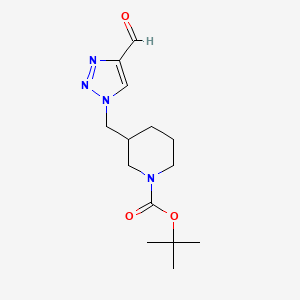

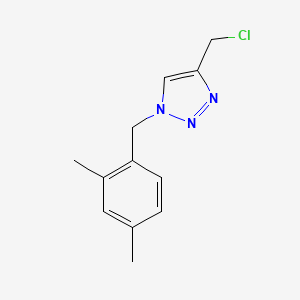
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)
